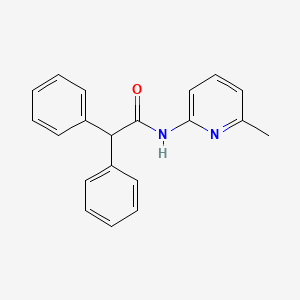
N,N'-diphenyl-3,6-pyridazinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-diphenyl-3,6-pyridazinediamine, commonly known as DPPD, is a nitrogen-containing heterocyclic compound. It is widely used in the field of analytical chemistry as an antioxidant and radical scavenger. DPPD is a yellow to brown crystalline powder that is soluble in organic solvents but insoluble in water.
Wirkmechanismus
The mechanism of action of DPPD as an antioxidant and radical scavenger is based on its ability to donate hydrogen atoms to free radicals, thereby neutralizing their reactivity. DPPD can also act as a metal chelator, preventing the formation of reactive oxygen species (ROS) by inhibiting metal-catalyzed oxidation reactions.
Biochemical and Physiological Effects:
DPPD has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). DPPD has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DPPD in lab experiments include its high stability, low toxicity, and ability to scavenge a wide range of free radicals. However, the limitations of using DPPD include its limited solubility in water, which can make it difficult to use in aqueous systems, and its potential interference with certain analytical methods, such as the Folin-Ciocalteu assay.
Zukünftige Richtungen
There are several future directions for the use of DPPD in scientific research. One potential application is in the development of new antioxidant therapies for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is in the development of new polymeric materials with enhanced stability and durability, using DPPD as a stabilizer. Additionally, the use of DPPD in food and cosmetic industries as a natural antioxidant is also a promising area of research.
In conclusion, DPPD is a versatile compound that has a wide range of applications in scientific research. Its ability to scavenge free radicals and protect against oxidative stress makes it a valuable tool for studying the mechanisms of oxidative damage in biological systems and developing new antioxidant therapies. As research in this field continues to advance, DPPD is likely to play an increasingly important role in the development of new materials and therapies with enhanced stability and efficacy.
Synthesemethoden
The synthesis of DPPD can be achieved through several methods, including the reaction of pyridine-2,6-diamine with benzil in the presence of a strong acid catalyst, or the reaction of pyridine-2,6-dicarboxylic acid with aniline in the presence of a dehydrating agent. These methods have been widely used to produce DPPD with high purity and yield.
Wissenschaftliche Forschungsanwendungen
DPPD has been extensively used in scientific research as an antioxidant and radical scavenger. It has been shown to protect against oxidative stress-induced damage in various biological systems, including liver, kidney, and brain tissues. DPPD has also been used as a stabilizer in the production of polymeric materials, such as plastics and rubber.
Eigenschaften
IUPAC Name |
3-N,6-N-diphenylpyridazine-3,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-3-7-13(8-4-1)17-15-11-12-16(20-19-15)18-14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTCFQXMPYFPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337455 |
Source


|
| Record name | 3,6-Pyridazinediamine, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94671-58-6 |
Source


|
| Record name | 3,6-Pyridazinediamine, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]-2-propanol](/img/structure/B5912265.png)


![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912289.png)
![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)


![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)